N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide
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Overview
Description
Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of fused benzene and thiophene rings . It’s often used as a building block in organic synthesis and materials science .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . The solvent is usually subjected to vacuum evaporation, and the resulting residue is refined by crystallization .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like single-crystal X-ray diffraction . The structure often involves a planar aromatic system, which can influence the compound’s photophysical properties .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo various chemical reactions, including Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . These reactions can be used to form new carbon-carbon bonds under mild reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can be influenced by factors like the planarity of the aromatic rings . These compounds often display major absorption bands assigned to π–π* transitions .
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including compounds with a thiophene substitution, have been designed and synthesized as histone deacetylase inhibitors. These compounds demonstrate inhibitory activity against histone deacetylases with IC(50) values as low as 0.3 µM. Specifically, thiophene substituted derivatives exhibit significant antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. They induce cell-cycle arrest at the G2 phase, highlighting their potential as therapeutic agents for cancer treatment (Jiao et al., 2009).
Antiproliferative Effects on Cancer Cells
Hydroxyl-containing benzo[b]thiophene analogs have been investigated for their selectivity towards laryngeal cancer cells, demonstrating IC50 values indicative of antiproliferative activity. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis in cancer cells through mechanisms such as an increase in the BAX/BCL-2 ratio and activation of the caspase cascade. This suggests their potential use in combinational therapy to enhance the bioavailability of drugs, providing a strategic approach for effective chemotherapy (Haridevamuthu et al., 2023).
Bactericidal Activity Against MRSA
A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides has shown prospective bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrate a concentration-dependent bactericidal effect, indicating their potential as effective treatments for infections caused by MRSA strains (Zadrazilova et al., 2015).
Ocular Hypotensive Activity
Benzo[b]thiophene-2-sulfonamide derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, useful in the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester are among the most potent ocular hypotensive agents within this class, underscoring their potential for clinical evaluation in glaucoma management (Graham et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-7-3-5-9-15(13)18(21)20-12-19(2,22)17-11-14-8-4-6-10-16(14)23-17/h3-11,22H,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAZWZKANWQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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